

## Application Notes and Protocols for In Vivo Studies of ICA-105665

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vivo studies of **ICA-105665**, a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels. The information is compiled from preclinical and clinical research to guide the design and execution of similar studies in the fields of epilepsy and otology.

## Compound Profile: ICA-105665

- Mechanism of Action: ICA-105665 is a small molecule that selectively opens neuronal Kv7 (KCNQ) potassium channels, specifically heteromers of Kv7.2/7.3 and Kv7.3/7.5.[1][2] This activation leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing neuronal excitability.
- Therapeutic Potential: Investigated primarily for its anticonvulsant properties in epilepsy and for its protective effects against drug-induced hearing loss.[2][3]
- Clinical Development Status: The development of ICA-105665 was discontinued due to unexpected side effects related to mitochondrial function in the liver and bile export protein transport observed during clinical trials.[4]

## In Vivo Anticonvulsant Activity Protocols



**ICA-105665** has demonstrated broad-spectrum antiseizure activity in various rodent models of epilepsy.[1]

#### **Animal Models**

Standard rodent models are utilized to assess the anticonvulsant efficacy of **ICA-105665**. These include:

- Maximal Electroshock (MES) Test
- · 6 Hz Psychomotor Seizure Test
- Pentylenetetrazole (PTZ) Seizure Test
- · Electrical Kindling Model

## Experimental Protocol: Maximal Electroshock (MES) Test

This model induces a generalized tonic-clonic seizure and is useful for identifying compounds that prevent seizure spread.

#### Materials:

- Male ICR mice (or other appropriate rodent strain)
- ICA-105665
- Vehicle (e.g., 0.5% methylcellulose in water)
- Corneal electrodes
- · Electroshock device

#### Procedure:

• Fast animals overnight with free access to water.



- Administer ICA-105665 or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
   Doses ranging from <1 to 5 mg/kg have been shown to be effective.[1]</li>
- At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-dose), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
- Observe the animal for the presence or absence of a tonic hindlimb extension.
- The endpoint is the percentage of animals protected from the tonic hindlimb extension phase of the seizure.

Ouantitative Data Summary: Anticonvulsant Activity

Animal Model	Dosing Range (mg/kg)	Route of Administration	Observed Effect
Maximal Electroshock	<1 - 5	i.p. or p.o.	Broad spectrum antiseizure activity
6 Hz Seizures	<1 - 5	i.p. or p.o.	Broad spectrum antiseizure activity
Pentylenetetrazole	<1 - 5	i.p. or p.o.	Broad spectrum antiseizure activity
Electrical Kindling	<1 - 5	i.p. or p.o.	Broad spectrum antiseizure activity

## In Vivo Protocol for Salicylate-Induced Hearing Loss

This protocol is designed to evaluate the otoprotective effects of **ICA-105665** against salicylate-induced cochlear damage and hearing loss, which can be a model for tinnitus.[2]

#### **Animal Model**

Adult male Wistar rats (or other appropriate strain)

## **Experimental Protocol**



#### Materials:

- ICA-105665
- Salicylate (e.g., sodium salicylate)
- Vehicle (e.g., 0.5% DMSO and 4.75% methylcellulose in water for ICA-105665; Ringer's solution for salicylate)
- Anesthesia (e.g., ketamine and xylazine)
- Acoustic stimulation and recording equipment (e.g., Tucker-Davis Technologies system)
- Round window electrode for recording Compound Action Potentials (CAPs)
- System for measuring Distortion-Product Otoacoustic Emissions (DPOAEs)

#### Procedure:

- Anesthetize the animal and place it in a sound-attenuating chamber.
- Record baseline auditory function, including CAP thresholds and DPOAE amplitudes across a range of frequencies.
- Administer ICA-105665 (e.g., 10 mg/kg, i.p.) or vehicle.[2]
- After a predetermined time (e.g., 30 minutes), administer salicylate (e.g., 250 mg/kg, i.p.) to induce hearing loss.[2]
- Monitor and record CAP thresholds and DPOAE amplitudes at regular intervals (e.g., 1 and 2 hours post-salicylate administration).[2]
- The primary endpoints are the changes in CAP thresholds and DPOAE amplitudes compared to baseline and between treatment groups.

### **Quantitative Data Summary: Otoprotective Effects**



Measurement	Treatment Group	Dose (mg/kg)	Key Findings
Compound Action Potential (CAP)	Salicylate + ICA- 105665	250 (Salicylate), 10 (ICA-105665)	Attenuated the salicylate-induced reduction in CAP amplitude and threshold shifts.[2]
Distortion-Product Otoacoustic Emission (DPOAE)	Salicylate + ICA- 105665	250 (Salicylate), 10 (ICA-105665)	Prevented the salicylate-induced reduction of DPOAEs. [2]
Distortion-Product Otoacoustic Emission (DPOAE)	ICA-105665 alone	10	Enhanced the amplitude of DPOAEs. [2]

## Human Clinical Trial Protocol: Photosensitive Epilepsy

This section outlines the protocol used in a single-blind, single-dose, multiple-cohort study to assess the efficacy of **ICA-105665** in patients with photosensitive epilepsy.[1][5][6]

### **Patient Population**

 Male and female patients aged 18-60 years with a history of reproducible photoparoxysmal responses (PPRs) on electroencephalogram (EEG).[5]

#### **Experimental Design**

A single-blind, placebo-controlled, single-dose, dose-escalation design was employed.

#### Procedure:

• Day 1 (Placebo): Administer a placebo and determine the baseline standard photosensitivity range (SPR) by exposing the patient to intermittent photic stimulation (IPS) at various frequencies.[5] The SPR is quantified under three eye conditions (eyes closing, eyes closed, and eyes open), and the most sensitive condition is used for assessment.[6]



- Day 2 (ICA-105665): Administer a single oral dose of ICA-105665. The study included cohorts receiving 100 mg, 200 mg, 400 mg, 500 mg, and 600 mg.[6]
- Monitor the SPR at multiple time points post-dosing.
- The primary efficacy endpoint is the reduction in the SPR compared to the placebo day. A
  partial response was defined as a reduction in the SPR of at least three units at three
  separate time points, while a complete suppression was defined as no PPRs.[5]
- Monitor for adverse events. Dizziness was the most common nervous system-related adverse event.[1] A brief generalized seizure was observed in a patient at the 600 mg dose, leading to the discontinuation of that dose cohort.[1][5]

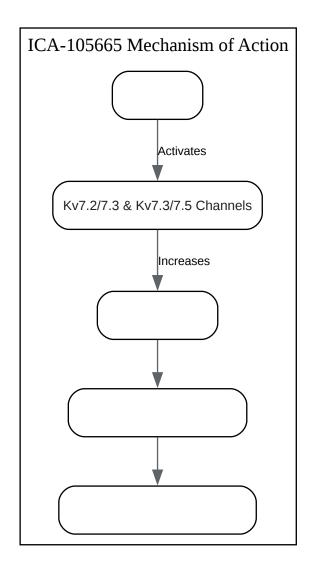
Quantitative Data Summary: Efficacy in Photosensitive

**Epilepsy** 

Dose of ICA-105665	Number of Responders <i>l</i> Total Patients	Key Findings
100 mg	1/4	Reduction in SPR observed in one patient.[1][5][6]
400 mg	2/4	Reduction in SPR in two patients, with one showing complete abolishment.[1][5][6]
500 mg	4 / 6	Reduction in SPR in four of the six patients.[1][5][6]

# Signaling Pathway and Experimental Workflow Diagrams

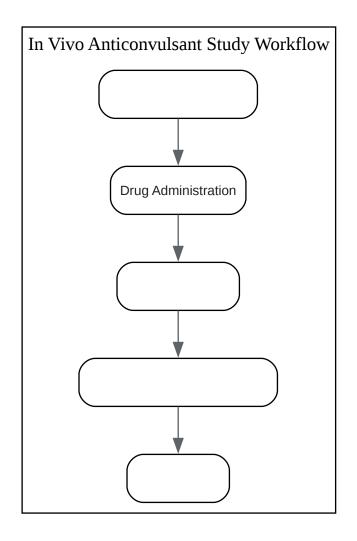




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Caption: Mechanism of action of ICA-105665.

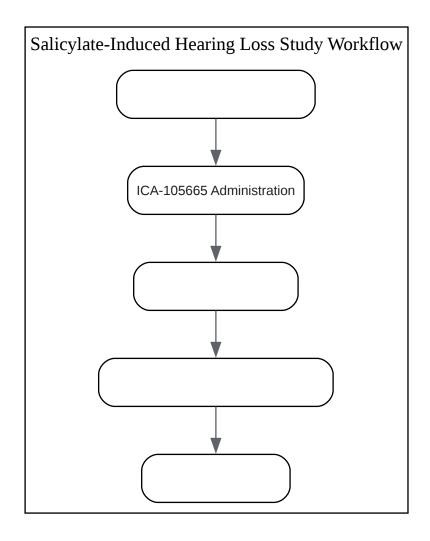




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Caption: General workflow for in vivo anticonvulsant studies.





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Caption: Workflow for the salicylate-induced hearing loss model.

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